3,11,12,21-tetrahydro-1H-yohimban-14-one
Description
Propriétés
Numéro CAS |
39662-68-5 |
|---|---|
Formule moléculaire |
C19H16N2O |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
3,11,12,21-tetrahydro-1H-yohimban-14-one |
InChI |
InChI=1S/C19H16N2O/c22-19-13-6-2-1-5-12(13)11-17-18-15(9-10-21(17)19)14-7-3-4-8-16(14)20-18/h1-8,17,20H,9-11H2 |
Clé InChI |
JFYGOKQVGRLDGO-UHFFFAOYSA-N |
SMILES |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
SMILES canonique |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
Autres numéros CAS |
39662-68-5 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Corynanthine Hydrochloride (66634-44-4)
Structural Similarities and Differences :
- Core Structure : Both compounds share the yohimban tetracyclic framework.
- Functional Groups :
- Corynanthine hydrochloride contains a hydroxy group at position 2 and a methyl ester at position 16, forming a carboxylic acid derivative.
- 3,11,12,21-Tetrahydro-1H-yohimban-14-one features a ketone at position 14 and lacks ester or hydroxyl groups at positions 2 and 15.
- Molecular Formula :
- Corynanthine hydrochloride: C21H26N2O3·HCl (molecular weight ≈ 394.9 g/mol).
- Target compound (inferred): ~C19H24N2O (exact formula requires validation).
Physicochemical Properties :
- Corynanthine’s hydrochloride salt enhances water solubility compared to free-base alkaloids.
- The ester group in corynanthine contributes to its stability and bioavailability, whereas the ketone in the target compound could increase reactivity or alter metabolic pathways.
3,4,9,10-Tetrahydro-1H-Phenanthren-2-one
Structural Similarities and Differences :
- Core Structure : Unlike the yohimban tetracyclic system, this compound features a phenanthrene backbone (three fused benzene rings) with one partially saturated ring.
- Functional Groups : Both compounds share a ketone group, but its position differs (phenanthren-2-one vs. yohimban-14-one).
Physicochemical Properties :
- Molecular Formula : C14H14O (molecular weight 198.26 g/mol).
- LogP : 3.14, indicating moderate lipophilicity, which may exceed that of the yohimban derivative due to the aromatic phenanthrene system.
- The ketone’s position in phenanthren-2-one likely results in distinct electronic effects compared to the yohimban derivative.
2,3,6,7-Tetrahydro-(1H)-1,4-Diazepin-5(4H)-one
Structural Comparison :
- This compound features a seven-membered diazepinone ring, contrasting with the yohimban tetracyclic system.
- Both compounds contain a ketone, but the diazepinone’s ring size and nitrogen positions create distinct conformational flexibility.
Physicochemical Properties :
- pKa : ~16.21, suggesting weak basicity. The yohimban derivative’s basicity depends on its piperidine nitrogen, which may have a lower pKa due to ring strain.
- Solubility: The diazepinone’s solid form and polar ketone may enhance solubility compared to the yohimban derivative .
Research Implications and Gaps
- The ketone group in 3,11,12,21-tetrahydro-1H-yohimban-14-one may confer unique receptor-binding profiles compared to corynanthine, but experimental validation is needed.
- Structural comparisons with phenanthrenones and diazepinones highlight the importance of ring systems in determining solubility and bioactivity. Further studies should explore synthetic modifications to optimize pharmacokinetics.
Méthodes De Préparation
Modular Synthetic Approach via Decarboxylative Allylation and IMDA Cycloaddition
A cornerstone strategy for constructing the yohimban core involves a modular sequence combining transition-metal-catalyzed decarboxylative allylation (DcA) and scandium triflate-mediated IMDA cycloadditions. In a seminal study, researchers condensed indole aldehyde 6a with 2,2-diphenylglycinate ester 7 to form imine 8a , albeit with challenges in Boc-group stability and side reactions. Optimizing solvent-free conditions at 70°C improved imine yields to 58%, circumventing decomposition issues observed in traditional reflux setups. Subsequent reductive amination with O-Boc-glutaconaldehyde (5 ) generated triene 4a , which underwent Sc(OTf)₃-catalyzed IMDA cycloaddition to yield 14a with 2:1 endo/exo selectivity. This step is critical for establishing the pentacyclic framework of yohimban derivatives.
The endo-selective cycloaddition, driven by scandium’s Lewis acidity, favors chair-like transition states, aligning with Hiemstra’s observations in yohimbine synthesis. Post-cycloaddition hydrogenation of 15a–b and 16a–b over Pd/C (Table 1) selectively saturated exocyclic alkenes, affording decahydroisoquinoline derivatives (18a–d ) in 65–83% yields. Adapting these conditions to 3,11,12,21-tetrahydro-1H-yohimban-14-one would require strategic hydrogenation of specific double bonds while preserving the 14-ketone functionality.
Table 1. Catalytic Hydrogenation of Yohimban Precursors
| Substrate | R₁ | R₂ | Product Yield (%) |
|---|---|---|---|
| 15a | Boc | –H | 78 |
| 15b | Boc | –CH₂CH₂OH | 83 |
| 16a | H | –H | 65 |
| 16b | H | –Cl | 70 |
Extraction and Purification from Natural Sources
While synthetic routes dominate, extraction from Rauwolfia species remains viable for naturally occurring yohimban alkaloids. A patented method for alpha-yohimbine extraction (Table 2) employs sequential solvent extractions and pH adjustments. Dried Rauwolfia bark or leaves are treated with toluene under alkaline conditions (pH 9–9.5) to solubilize alkaloids, followed by acidic aqueous extraction (pH 3.5) to isolate protonated amines. Subsequent basification (pH 9.5) and chloroform extraction yield crude alkaloids, which are purified via precipitation and drying. Although this protocol targets alpha-yohimbine, adapting the pH-dependent partitioning (pKa ~6.34) could isolate 3,11,12,21-tetrahydro-1H-yohimban-14-one if present in plant matrices.
Table 2. Comparative Yields of Alpha-Yohimbine Extraction
| Method | Yield (mg/100g) | Purity (%) |
|---|---|---|
| Prior Art (Methanol) | 29.1 | 39 |
| Novel Process (Toluene) | 200–250 | 95 |
Comparative Analysis of Preparation Methods
Synthetic methods offer superior control over stereochemistry and functionalization compared to extraction. The modular approach in Section 1.1 achieves 78–83% hydrogenation yields, whereas extraction provides higher throughput (200–250 mg/100g) but requires natural abundance. However, multi-step synthesis faces challenges in imine stability and catalyst costs, while extraction risks co-isolation of structurally similar alkaloids.
Recent Advances in Catalytic Strategies
Recent innovations include Sc(OTf)₃-mediated IMDA cycloadditions, which enhance endo-selectivity and reduce reaction times. Additionally, solvent-free imine condensations mitigate Boc-deprotection issues, improving overall yields . These advancements are pivotal for scaling up yohimban derivative synthesis, including 3,11,12,21-tetrahydro-1H-yohimban-14-one.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
